![molecular formula C15H16N4O5S B2507157 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034565-09-6](/img/structure/B2507157.png)
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of creating new antibacterial agents. The precursor used in these syntheses is ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, which has been reacted with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. Additionally, the reactivity of this precursor towards hydrazine derivatives has been studied, leading to the formation of pyrazole and oxazole derivatives. Furthermore, treatment with urea, thiourea, and guanidine hydrochloride has yielded pyrimidine and thiazine derivatives .
Another study focused on the synthesis of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety. The starting material for these compounds was 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid. The synthesized molecules were characterized using various analytical techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis .
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the aforementioned studies were confirmed using spectroscopic methods. The characterization involved FT-IR, 1H NMR, and 13C NMR, which are standard techniques for determining the structure of organic compounds. These analyses ensure that the desired compounds have been synthesized and help in understanding the structure-activity relationships .
Chemical Reactions Analysis
The chemical reactivity of the precursor hydrazone towards hydrazine derivatives has been investigated, leading to the synthesis of pyrazole and oxazole derivatives. This indicates that the precursor has versatile reactivity, which can be utilized to synthesize a wide range of heterocyclic compounds with potential biological activities .
In another study, 2-Aminophenyl-1H-pyrazole was used as a removable bidentate directing group for copper-mediated aerobic oxidative C(sp(2)-H) bond amidation and sulfonamidation. This method produced a variety of amides and sulfonamides in moderate to excellent yields, showcasing the efficiency of this directing group in C-H sulfonamidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are crucial for their potential as pharmacological agents. The antibacterial activity of the synthesized heterocyclic compounds was tested, and eight compounds were found to have high activities, indicating that the incorporation of the sulfonamido moiety into heterocyclic compounds can lead to significant antibacterial properties .
The inhibitory effects of the synthesized sulfonamides on esterase activities of human carbonic anhydrase isoenzymes were studied in vitro. The K_i values of the compounds ranged from 0.056–533.400 µM for different isoenzymes, with some compounds showing high inhibitory effects, suggesting potential as carbonic anhydrase inhibitors .
Additionally, a group of 1,2-diphenyl-3,5-dioxopyrazolidines with sulfonamide substituents was synthesized and evaluated as potential cyclooxygenase-2 (COX-2) selective inhibitor anti-inflammatory agents. The inhibitory activity against COX-1 and COX-2 was determined, with some compounds showing selectivity, which is important for reducing side effects associated with COX-1 inhibition .
Lastly, the antiproliferative activity of new pyrazole-4-sulfonamide derivatives was assessed against U937 cells. These compounds did not exhibit cytotoxic activity on these cells, and their half maximal inhibitory concentration (IC50) values were calculated, providing insight into their structure–activity relationships .
科学的研究の応用
Synthesis and Biological Activity
- Sulfonamide-containing 1,5-diarylpyrazole derivatives, including structures similar to the queried compound, have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), showing potential for the development of anti-inflammatory drugs. Extensive structure-activity relationship (SAR) studies identified potent and selective inhibitors, underlining the importance of these compounds in medicinal chemistry research (Penning et al., 1997).
Antimicrobial and Antibacterial Evaluation
- Research into novel heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents resulted in the synthesis of derivatives with significant antibacterial activity. This highlights the potential of sulfonamide-based compounds in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Antitumor Activity
- A series of pyrazole-sulfonamide derivatives were designed and synthesized, showing in vitro antiproliferative activities against cancer cell lines. This indicates the potential of sulfonamide derivatives in cancer therapy, suggesting that modifications to the sulfonamide structure could lead to potent anticancer agents (Mert et al., 2014).
作用機序
Target of Action
The primary targets of this compound are the p300/CBP histone acetyltransferase domains . These are key transcriptional co-activators essential for a multitude of cellular processes and have been implicated in human pathological conditions, including cancer .
Mode of Action
The compound acts as a potent and selective inhibitor of the p300/CBP HAT domain . It competes with acetyl coenzyme A (acetyl-CoA) and binds to the catalytic active site of p300 . This interaction inhibits the acetylation of proteins, a major epigenetic regulatory mechanism of gene transcription .
Biochemical Pathways
The compound affects the histone acetylation pathway . This alteration in histone acetylation can affect gene transcription and, consequently, various cellular processes .
Result of Action
The inhibition of the p300/CBP HAT domain by the compound leads to a decrease in the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC), small cell lung cancer, triple-negative breast cancer, mantel cell lymphoma, multiple myeloma, non-Hodgkin’s, and acute myeloid leukemia .
特性
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c1-18-8-12(7-16-18)25(22,23)17-13(11-5-3-2-4-6-11)9-19-14(20)10-24-15(19)21/h2-8,13,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTIAUFJSKUEFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。